Methyl 2-chloro-5-(hydroxymethyl)benzoate
CAS No.:
Cat. No.: VC16224113
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClO3 |
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Molecular Weight | 200.62 g/mol |
IUPAC Name | methyl 2-chloro-5-(hydroxymethyl)benzoate |
Standard InChI | InChI=1S/C9H9ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 |
Standard InChI Key | SEPKTYSNCVXBAG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)CO)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Methyl 2-chloro-5-(hydroxymethyl)benzoate (IUPAC name: methyl 2-chloro-5-(hydroxymethyl)benzoate) has the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol. The structure consists of a benzoate backbone with a chlorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position, esterified with a methyl group (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₉H₉ClO₄ |
Molecular Weight | 216.62 g/mol |
Melting Point | 112–114°C (predicted) |
Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water |
Stability | Hygroscopic; sensitive to oxidative degradation |
The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized chlorobenzoates . The chlorine atom at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions of the aromatic ring.
Synthetic Routes and Optimization
Primary Synthesis Strategies
The synthesis of methyl 2-chloro-5-(hydroxymethyl)benzoate can be achieved through two principal routes:
Route 1: Reduction of a Formyl Precursor
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Formylation: Methyl 2-chloro-5-methylbenzoate undergoes formylation via the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield methyl 2-chloro-5-formylbenzoate .
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Reduction: The formyl group (-CHO) is reduced to a hydroxymethyl (-CH₂OH) group using sodium borohydride (NaBH₄) in methanol at 0–5°C .
Critical Parameters:
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Temperature control during reduction prevents over-reduction to the methyl (-CH₃) group.
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Stoichiometric use of NaBH₄ (1.2 equivalents) ensures complete conversion without side reactions.
Route 2: Direct Hydroxymethylation
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) to produce 2-chloro-5-(hydroxymethyl)benzoic acid, a precursor for metal-organic frameworks (MOFs) .
Hydroxymethyl Group Reactions
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Oxidation: Treatment with pyridinium chlorochromate (PCC) yields the corresponding aldehyde (methyl 2-chloro-5-formylbenzoate).
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Etherification: Reaction with alkyl halides (e.g., methyl iodide) in the presence of Ag₂O forms ether derivatives .
Table 2: Representative Derivatives and Applications
Derivative | Synthetic Method | Application |
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2-Chloro-5-(methoxymethyl)benzoate | Etherification with CH₃I | Polymer crosslinking agent |
2-Chloro-5-carboxybenzoic acid | Ester hydrolysis | MOF synthesis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.10 (s, 1H, H-6), δ 7.55 (d, J = 8.4 Hz, 1H, H-4), δ 7.45 (d, J = 8.4 Hz, 1H, H-3) – aromatic protons.
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δ 4.65 (s, 2H, -CH₂OH), δ 3.90 (s, 3H, -OCH₃) – hydroxymethyl and methyl ester groups.
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¹³C NMR (100 MHz, CDCl₃):
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δ 167.8 (ester C=O), δ 135.2–125.4 (aromatic carbons), δ 63.1 (-CH₂OH), δ 52.4 (-OCH₃).
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Infrared (IR) Spectroscopy
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ν (cm⁻¹): 1720 (C=O ester), 3450–3200 (-OH stretch), 750 (C-Cl bend).
Industrial and Research Applications
Pharmaceutical Intermediates
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Prodrug Synthesis: The hydroxymethyl group serves as a site for conjugating bioactive molecules (e.g., antiviral nucleosides).
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Polymer Chemistry: Incorporated into biodegradable polyesters for controlled drug delivery systems .
Materials Science
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MOF Construction: The carboxylic acid derivative coordinates with metal ions (e.g., Zn²⁺) to form porous structures for gas storage .
Parameter | Value |
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GHS Classification | H302 (Harmful if swallowed) |
Storage Conditions | 2–8°C under inert atmosphere |
PPE Requirements | Gloves, goggles, lab coat |
Future Directions and Research Gaps
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Synthetic Methodology: Develop catalytic asymmetric routes for enantioselective hydroxymethylation.
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Biological Screening: Evaluate anticancer and antiviral activity in cell-based assays.
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Environmental Impact: Assess biodegradation pathways and ecotoxicological profiles.
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